molecular formula C11H16N2 B13528235 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Cat. No.: B13528235
M. Wt: 176.26 g/mol
InChI Key: REMFKLANAHEYJF-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine is a chemical compound with the molecular formula C11H17N2 It is a derivative of pyridine, featuring a pyrrolidine ring attached to the 2-position of the pyridine ring through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of 4-methylpyridine with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 4-methylpyridine and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the 4-methylpyridine.

    Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NBS or NCS in the presence of a suitable solvent like chloroform or dichloromethane.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-yl)pyridine
  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • 2-(Pyrrolidin-2-yl)pyrimidine

Uniqueness

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine is unique due to the presence of both a methyl group and a pyrrolidine ring attached to the pyridine core. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-4-6-13-11(7-9)8-10-3-2-5-12-10/h4,6-7,10,12H,2-3,5,8H2,1H3

InChI Key

REMFKLANAHEYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCN2

Origin of Product

United States

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